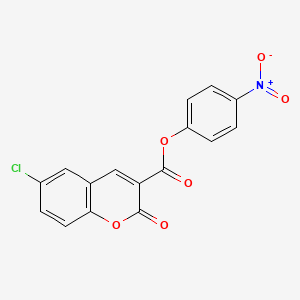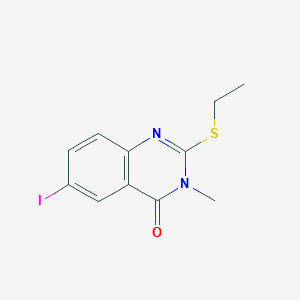
N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPA is a derivative of acrylamide and has a nitrophenyl group attached to it, which makes it a unique compound with interesting properties.
Mécanisme D'action
The mechanism of action of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is not fully understood. However, it is believed that the nitrophenyl group attached to the compound plays a crucial role in its properties. The nitrophenyl group is known to be a strong electron-withdrawing group, which can affect the electronic properties of the compound.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide. However, studies have shown that N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is not toxic to cells and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is its excellent charge transport properties, which make it a potential candidate for use in electronic devices. However, one of the limitations of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is its relatively low solubility in common organic solvents, which can make it challenging to work with in the lab.
Orientations Futures
There are several future directions for the research on N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide. One of the most promising areas of research is the development of new synthesis methods that can improve the yield and purity of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide. Another area of research is the investigation of the electronic properties of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide in more detail, which can provide insights into its potential applications in organic electronics. Additionally, the development of new derivatives of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide with improved solubility and other properties can also be an exciting area of research.
In conclusion, N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is a unique compound with interesting properties that have gained significant attention in the field of scientific research. The potential applications of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide in various fields, especially in organic electronics, make it a promising candidate for further research. However, more research is needed to fully understand the properties and potential applications of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide.
Méthodes De Synthèse
The synthesis of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide involves the reaction of N-methyl acrylamide and 4-nitrophenylboronic acid in the presence of a palladium catalyst. This reaction leads to the formation of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide, which is a yellow crystalline solid.
Applications De Recherche Scientifique
N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is in the field of organic electronics. N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic field-effect transistors.
Propriétés
IUPAC Name |
(E)-N-methyl-3-(4-nitrophenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-17(14-5-3-2-4-6-14)16(19)12-9-13-7-10-15(11-8-13)18(20)21/h2-12H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCCRPOKQRLFIH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-methyl-3-(4-nitrophenyl)-N-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)

![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)


![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)

![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
